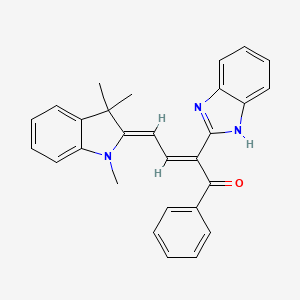

![molecular formula C16H15NO8 B7464753 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

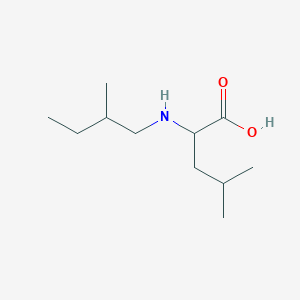

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid, commonly known as MOCA-Asp, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is used as a substrate for enzyme assays and as a tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides.

Wirkmechanismus

MOCA-Asp is hydrolyzed by enzymes that cleave the ester bond between the coumarin and aspartic acid moieties. The hydrolysis results in the release of the coumarin moiety, which can be detected using fluorescence spectroscopy. The rate of hydrolysis can be measured to determine the activity of the enzyme being studied.

Biochemical and Physiological Effects

MOCA-Asp has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Vorteile Und Einschränkungen Für Laborexperimente

MOCA-Asp has several advantages for lab experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also highly soluble in aqueous solutions, making it easy to prepare for experiments. MOCA-Asp is a sensitive substrate that can be used to detect low levels of enzyme activity. However, MOCA-Asp has some limitations. It is not suitable for studying enzymes that do not hydrolyze aspartic acid-containing peptides. Additionally, the fluorescence signal generated by MOCA-Asp can be affected by factors such as pH and temperature, which can complicate experimental results.

Zukünftige Richtungen

There are several future directions for MOCA-Asp research. One area of interest is the development of new enzyme assays using MOCA-Asp as a substrate. Researchers are also investigating the use of MOCA-Asp in high-throughput screening assays for drug discovery. Another area of future research is the development of new derivatives of MOCA-Asp with improved properties for enzyme assays. Finally, researchers are exploring the use of MOCA-Asp in in vivo imaging studies to detect enzyme activity in living organisms.

Conclusion

MOCA-Asp is a synthetic compound used in scientific research as a substrate for enzyme assays. It is a useful tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides. MOCA-Asp has several advantages for lab experiments, including its stability and solubility. However, it also has some limitations, such as its sensitivity to experimental conditions. Future research directions for MOCA-Asp include the development of new enzyme assays and derivatives, as well as the use of MOCA-Asp in in vivo imaging studies.

Synthesemethoden

MOCA-Asp can be synthesized using a multi-step process involving the reaction of aspartic acid with 4-methyl-7-hydroxycoumarin. The reaction results in the formation of an ester bond between the two compounds, which is then hydrolyzed to produce MOCA-Asp. The synthesis method has been optimized to produce high yields of pure MOCA-Asp.

Wissenschaftliche Forschungsanwendungen

MOCA-Asp is used in scientific research as a substrate for enzyme assays. It is commonly used to study the activity of proteases, which are enzymes that cleave peptide bonds. MOCA-Asp is also used to study the activity of other enzymes that hydrolyze aspartic acid-containing peptides, such as aspartylglucosaminidase and cathepsin D. MOCA-Asp is a useful tool for studying enzyme kinetics, inhibitor screening, and enzyme mechanism.

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO8/c1-8-4-15(21)25-12-5-9(2-3-10(8)12)24-7-13(18)17-11(16(22)23)6-14(19)20/h2-5,11H,6-7H2,1H3,(H,17,18)(H,19,20)(H,22,23)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNACDYVLSLTKI-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)